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Introduction
The enzymatic ring expansion of penicillin G to phenylacetyl-7-

aminodeacetoxycephalosporanic acid (G-7-ADCA) represents a greener and more efficient

alternative to traditional chemical synthesis routes for the production of cephalosporin

antibiotics. This biotransformation is catalyzed by deacetoxycephalosporin C synthase

(DAOCS), also known as expandase, an Fe(II) and α-ketoglutarate-dependent dioxygenase.

This document provides detailed application notes and protocols for performing this enzymatic

reaction, including the purification of recombinant DAOCS, the enzymatic reaction setup, and

the analysis of the reaction products.

Data Presentation: Kinetic Parameters of DAOCS
Mutants
The catalytic efficiency of wild-type DAOCS from Streptomyces clavuligerus towards the

unnatural substrate penicillin G is relatively low. Protein engineering efforts have led to the

development of several mutants with significantly improved kinetic parameters. The following

table summarizes the kinetic data for some of these engineered enzymes.[1][2]
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Enzyme
Variant

K_m_ (mM) k_cat_ (s⁻¹)
k_cat_/K_m_
(M⁻¹s⁻¹)

Fold Increase
in
k_cat_/K_m_
vs. Wild Type

Wild Type 1.2 ± 0.1 0.022 ± 0.001 18.3 1

G79E 0.9 ± 0.1 0.045 ± 0.002 50.0 2.7

V275I 0.6 ± 0.1 0.072 ± 0.004 120.0 6.6

C281Y 0.7 ± 0.1 0.084 ± 0.005 120.0 6.6

N304K 0.1 ± 0.01 0.026 ± 0.001 260.0 14.2

I305L 0.5 ± 0.05 0.065 ± 0.003 130.0 7.1

I305M 0.4 ± 0.04 0.11 ± 0.006 275.0 15.0

YS67 (V275I,

I305M)
0.2 ± 0.02 0.117 ± 0.006 585.0 32.0

Experimental Protocols
Purification of Recombinant S. clavuligerus DAOCS
from E. coli
This protocol is adapted from the purification of similar enzymes and is suitable for obtaining

highly purified DAOCS from an E. coli expression system.[3]

Materials:

E. coli cell pellet expressing recombinant S. clavuligerus DAOCS

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 10% glycerol

Streptomycin sulfate

Polyethyleneimine

Ammonium sulfate
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Buffer A (Anion Exchange): 50 mM Tris-HCl (pH 7.5), 1 mM DTT

Buffer B (Anion Exchange): 50 mM Tris-HCl (pH 7.5), 1 M NaCl, 1 mM DTT

Buffer C (Hydrophobic Interaction): 1.5 M Ammonium sulfate in 50 mM Tris-HCl (pH 7.5), 1

mM DTT

Buffer D (Hydrophobic Interaction): 50 mM Tris-HCl (pH 7.5), 1 mM DTT

Buffer E (Gel Filtration): 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT

Procedure:

Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer. Lyse the cells by

sonication on ice.

Clarification: Centrifuge the lysate at high speed to pellet cell debris. To the supernatant, add

streptomycin sulfate and polyethyleneimine to precipitate nucleic acids. Centrifuge again to

obtain a clear cell-free extract.

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the cell-free

extract to a final saturation of 40-70% while stirring at 4°C. Collect the precipitate by

centrifugation and resuspend it in a minimal volume of Buffer A.

Anion Exchange Chromatography: Load the resuspended protein solution onto an anion-

exchange column (e.g., Q-Sepharose) pre-equilibrated with Buffer A. Wash the column with

Buffer A and elute the bound protein with a linear gradient of 0-100% Buffer B. Collect

fractions and assay for DAOCS activity.

Hydrophobic Interaction Chromatography: Pool the active fractions from the anion exchange

step and add ammonium sulfate to a final concentration of 1.5 M. Load the sample onto a

hydrophobic interaction column (e.g., Phenyl-Sepharose) pre-equilibrated with Buffer C.

Elute the protein with a linear gradient of 0-100% Buffer D.

Gel Filtration Chromatography: Pool the active fractions from the hydrophobic interaction

step, concentrate, and load onto a gel filtration column (e.g., Superdex 200) pre-equilibrated

with Buffer E. Elute with Buffer E.
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Purity Check and Storage: Analyze the purified fractions by SDS-PAGE to assess purity.

Pool the purest fractions, determine the protein concentration, and store at -80°C in the

presence of 10% glycerol.

Enzymatic Ring Expansion of Penicillin G
This protocol describes the in vitro enzymatic conversion of penicillin G to G-7-ADCA using

purified DAOCS.

Materials:

Purified S. clavuligerus DAOCS

Penicillin G potassium salt

α-ketoglutarate

Ferrous sulfate (FeSO₄)

Ascorbic acid

Dithiothreitol (DTT)

Reaction Buffer: 50 mM Tris-HCl (pH 7.5)

Quenching Solution: Methanol

Reaction Mixture:
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Component Final Concentration

Penicillin G 5.6 mM

α-ketoglutarate 2.56 mM

FeSO₄ 1.8 mM

Ascorbic acid 4 mM

DTT 1 mM

Purified DAOCS 0.1 - 1 mg/mL

Reaction Buffer to final volume

Procedure:

Prepare the reaction mixture by adding all components except the enzyme to the Reaction

Buffer.

Pre-incubate the mixture at 30°C for 5 minutes.

Initiate the reaction by adding the purified DAOCS enzyme.

Incubate the reaction at 30°C with gentle shaking for 1-4 hours.

Stop the reaction by adding an equal volume of ice-cold methanol.

Centrifuge the quenched reaction mixture to pellet the precipitated protein.

Analyze the supernatant for the presence of penicillin G and G-7-ADCA by HPLC.

HPLC Analysis of Penicillin G and G-7-ADCA
This protocol outlines a reversed-phase HPLC method for the separation and quantification of

the substrate (penicillin G) and the product (G-7-ADCA).

Instrumentation and Columns:

HPLC system with a UV detector
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C18 reversed-phase column (e.g., Ascentis C18, 15 cm x 4.6 mm, 5 µm)

Mobile Phase:

Mobile Phase A: 10 mM ammonium acetate (pH 4.5 with acetic acid)

Mobile Phase B: Acetonitrile

Isocratic elution with 75% Mobile Phase A and 25% Mobile Phase B

HPLC Parameters:

Parameter Value

Flow Rate 1 mL/min

Column Temperature 35°C

Detection Wavelength 220 nm

Injection Volume 10 µL

Procedure:

Prepare standard solutions of penicillin G and G-7-ADCA of known concentrations in the

mobile phase to generate a calibration curve.

Filter the supernatant from the quenched enzymatic reaction through a 0.22 µm syringe filter.

Inject the filtered sample onto the HPLC system.

Identify and quantify the peaks corresponding to penicillin G and G-7-ADCA by comparing

their retention times and peak areas to the standards.

Visualizations
Enzymatic Reaction Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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